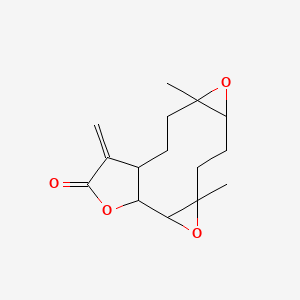
Epoxyparthenolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoxyparthenolide is a biochemical.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mechanisms of Action:
Epoxyparthenolide exhibits potent anticancer properties through various mechanisms:
- Induction of Apoptosis: Research indicates that this compound can induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) cells. It has been shown to be effective against leukemia stem cells, which are often resistant to conventional therapies .
- Inhibition of NF-κB Pathway: The compound acts by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for cell survival and proliferation in many cancers .
Case Studies:
- A study demonstrated that this compound derivatives were synthesized and tested for their efficacy against AML. The results indicated significant apoptosis induction in primary AML cells while exhibiting low toxicity to normal hematopoietic cells .
- Another investigation highlighted the selective hydroxylation of this compound using P450 enzymes, leading to the development of novel analogs with enhanced antileukemic activity .
Antiviral Applications
Potential Against SARS-CoV-2:
Recent studies have explored the potential of this compound as an antiviral agent against SARS-CoV-2:
- Molecular Docking Studies: Computational studies have indicated that this compound may bind effectively to viral proteins, suggesting a possible mechanism for inhibiting viral replication .
- Experimental Validation: In vitro experiments have shown that parthenolide and its derivatives can reduce viral load in infected cell lines, supporting their potential use as therapeutic agents against COVID-19 .
Chemical Reactivity and Synthesis
Epoxidation Process:
The synthesis of this compound involves a chemical reaction known as epoxidation:
- Reactivity Studies: Research utilizing density functional theory (DFT) has revealed that the epoxidation of parthenolide is highly selective and exothermic, indicating favorable conditions for the formation of epoxy derivatives .
- Synthetic Routes: Various synthetic approaches have been developed to produce this compound efficiently, including the use of peracids for epoxidation reactions .
Table of Research Findings
Eigenschaften
CAS-Nummer |
77170-88-8 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4,9-dimethyl-13-methylidene-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-14-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(18-14)5-7-15(3)12(19-15)11(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3 |
InChI-Schlüssel |
ZNURDDCKOFUOKI-RWBGOSSDSA-N |
SMILES |
CC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C |
Kanonische SMILES |
CC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















